molecular formula C8H14N2O3 B6600772 ethyl 1-nitrosopiperidine-4-carboxylate CAS No. 160114-74-9

ethyl 1-nitrosopiperidine-4-carboxylate

Cat. No.: B6600772
CAS No.: 160114-74-9
M. Wt: 186.21 g/mol
InChI Key: AOQMXLKHSHYICM-UHFFFAOYSA-N
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Description

Ethyl 1-nitrosopiperidine-4-carboxylate (CAS 160114-74-9) is a high-purity research chemical supplied with a Certificate of Analysis (CoA) for quality assurance . This compound serves as a critical analytical standard and reference material for pharmaceutical research and development, particularly in the analysis and quality control of drug substances . Its primary application is as a specified impurity standard in the analytical method development, method validation, and commercial production of the antihistamine drug Loratadine, supporting Abbreviated New Drug Applications (ANDA) . The compound is categorized as a nitroso amine, which are often monitored as potential genotoxic impurities in active pharmaceutical ingredients (APIs), making this reference standard essential for ensuring drug safety and regulatory compliance . Researchers utilize this material to accurately identify and quantify trace levels of this impurity, thereby guaranteeing the quality and purity of the final drug product. This compound is for research purposes only and is strictly not approved for diagnostic or human use . All handling and storage must be conducted by qualified laboratory professionals with reference to the provided Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 1-nitrosopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(11)7-3-5-10(9-12)6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQMXLKHSHYICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160114-74-9
Record name ethyl 1-nitrosopiperidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Esterification of Piperidine-4-Carboxylic Acid

The foundational step involves converting piperidine-4-carboxylic acid (isonipecotic acid) into its ethyl ester. A widely adopted protocol employs thionyl chloride (SOCl₂) in anhydrous ethanol under reflux conditions:

Reaction Conditions

  • Substrate : Isonipecotic acid (1.29 g, 10.0 mmol)

  • Reagents : Absolute ethanol (50 mL), SOCl₂ (2.91 mL, 40.0 mmol)

  • Temperature : 0°C (initial cooling), reflux (48 h)

  • Workup : Vacuum distillation, EtOAc extraction, NaOH wash, Na₂SO₄ drying

  • Yield : 94% (1.48 g of ethyl piperidine-4-carboxylate)

Mechanistic Insights
Thionyl chloride activates the carboxylic acid via chlorination, forming an acyl chloride intermediate. Nucleophilic attack by ethanol yields the ester, with HCl and SO₂ as byproducts. The exothermic reaction necessitates controlled addition at 0°C to prevent side reactions.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 4.12 (q, OCH₂CH₃), 3.07–1.59 (piperidine protons), 1.24 (t, OCH₂CH₃).

  • Purity : >95% after NaOH wash and recrystallization.

Nitrosation of Ethyl Piperidine-4-Carboxylate

The second step introduces the nitroso group via reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl):

Standard Protocol

  • Substrate : Ethyl piperidine-4-carboxylate (1.0 equiv)

  • Reagents : NaNO₂ (1.2–2.5 equiv), HCl (2.0–4.0 equiv)

  • Solvent : Water or aqueous ethanol

  • Temperature : 0–30°C (prevents nitroso group decomposition)

  • Reaction Time : 1–6 hours

Optimized Conditions

  • Molar Ratio : NaNO₂:Substrate = 1.2:1 minimizes over-nitrosation.

  • Acid Choice : HCl outperforms H₂SO₄ due to Cl⁻ stabilization of nitrosonium ion (NO⁺).

  • Yield : 70–85% after extraction (CH₂Cl₂) and silica gel chromatography.

Side Reactions

  • Dinitrosation : Excess NaNO₂ leads to N,N'-dinitrosopiperazine derivatives.

  • Hydrolysis : Prolonged exposure to acidic conditions cleaves the ester to carboxylic acid.

Alternative Nitrosation Strategies

Nitrosyl Chloride (NOCl) in Non-Aqueous Media

To circumvent aqueous hydrolysis, gaseous NOCl in dichloromethane or THF achieves nitrosation at -10°C:

  • Yield : 78% (0.5 mol scale)

  • Advantages : Faster reaction (1–2 h), no competing hydrolysis.

  • Limitations : Requires specialized equipment for NOCl handling.

Solid-Phase Nitrosation

Immobilizing ethyl piperidine-4-carboxylate on polystyrene resin enables nitrosation with isoamyl nitrite, simplifying purification:

  • Resin Loading : 1.2 mmol/g

  • Yield : 65% (recovered via filtration and cleavage)

  • Applications : High-throughput synthesis for drug discovery.

Critical Analysis of Methodologies

Parameter Aqueous Nitrosation NOCl Method Solid-Phase
Yield 70–85%78%65%
Purity 90–95%92%85%
Scalability Industrial (kg-scale)Pilot (100 g)Lab (10 g)
Safety Moderate (toxic fumes)High (NOCl risk)Low
Cost LowHighModerate

Key Findings :

  • Aqueous nitrosation remains the most cost-effective for bulk production despite moderate safety risks.

  • NOCl methods suit small-scale, high-purity demands but require stringent safety protocols.

  • Solid-phase synthesis is ideal for combinatorial chemistry but suffers from lower yields.

Purification and Characterization

Chromatography : Silica gel column chromatography (hexane:EtOAc = 4:1) removes dinitrosation byproducts.
Recrystallization : Petrol ether/EtOAc (3:1) yields crystals with >99% purity.

Spectroscopic Data :

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N=O).

  • MS (ESI+) : m/z 187.1 [M+H]⁺.

  • ¹³C NMR : δ 170.8 (COO), 62.1 (OCH₂), 48.5–24.3 (piperidine carbons) .

Chemical Reactions Analysis

Ethyl 1-nitrosopiperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-nitrosopiperidine-4-carboxylate serves critical roles in several pharmaceutical contexts:

  • Analytical Method Development :
    • This compound is utilized in the development of analytical methods for detecting nitrosamine impurities in pharmaceuticals. Its structure allows it to be a standard reference compound in High-Performance Liquid Chromatography (HPLC) assays and other analytical techniques .
  • Quality Control (QC) :
    • It is employed in quality control processes to ensure that pharmaceutical products meet safety standards. The presence of nitrosamines like this compound can indicate potential carcinogenic risks, making its detection crucial for regulatory compliance .
  • Abbreviated New Drug Applications (ANDA) :
    • The compound is relevant during the ANDA process where generic drug manufacturers must demonstrate that their products are equivalent to existing branded drugs. This compound can be used to validate the manufacturing processes of such drugs .

Research Applications

In addition to its pharmaceutical uses, this compound is also valuable in various research settings:

  • Toxicology Studies :
    • Due to its classification as a suspected human carcinogen, this compound is often studied in toxicology research to understand the mechanisms of nitrosamine-induced carcinogenesis .
  • Chemical Synthesis :
    • It serves as an intermediate in the synthesis of other chemical compounds, particularly in the development of pharmaceuticals or agrochemicals that require nitroso functional groups .

Case Study 1: Detection of Nitrosamines in Pharmaceuticals

A study conducted by the European Medicines Agency (EMA) highlighted the importance of monitoring nitrosamine impurities in medications, including those containing this compound. The findings indicated that certain manufacturing processes could lead to the formation of nitrosamines, necessitating stringent testing protocols to ensure patient safety .

Case Study 2: Method Validation Using this compound

In a research paper published on method validation for detecting nitrosamines, this compound was used as a calibration standard. The study demonstrated effective quantification techniques that could be applied across various pharmaceutical products, ensuring compliance with safety regulations .

Mechanism of Action

The mechanism of action of ethyl 1-nitrosopiperidine-4-carboxylate involves its reactivity with nucleophiles. The nitroso group can form adducts with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 1-nitrosopiperidine-4-carboxylate, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (hypothetical) 1-NO, 4-COOEt C₈H₁₂N₂O₃ 184.20 Potential nitrosylation agent; may require specialized handling due to nitroso group toxicity. -
Ethyl 4-azidopiperidine-1-carboxylate 1-N₃, 4-COOEt C₈H₁₃N₃O₂ 199.21 Used in click chemistry; azide group enables bioorthogonal reactions.
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate 1-SO₂(4-Cl-3-NO₂C₆H₃), 4-COOEt C₁₄H₁₇ClN₂O₆S 376.81 Sulfonyl group enhances stability; chloro-nitro substituents may influence electronic properties.
Ethyl 4-hydroxypiperidine-1-carboxylate 4-OH, 1-COOEt C₈H₁₅NO₃ 173.21 Hydroxyl group improves solubility; used in intermediate synthesis.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 1-COOEt, 4-COOH C₉H₁₅NO₄ 201.22 Carboxylic acid functionality allows for salt formation; higher polarity than ester analogs.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 1-BnOCO, 4-(CH₂CH₂COOEt) C₁₉H₂₅NO₄ 335.41 Aromatic benzyl group increases lipophilicity; potential CNS drug candidate.

Key Comparative Insights :

  • Reactivity :

    • The nitroso group in the target compound contrasts with azide (click chemistry) or sulfonyl (stabilizing) groups in analogs. Nitroso derivatives are prone to redox reactions, necessitating inert storage conditions.
    • Carboxylic acid derivatives (e.g., 1-(ethoxycarbonyl)piperidine-4-carboxylic acid) exhibit higher aqueous solubility (Log S = -1.7) compared to esters .
  • Synthesis: Ethyl 4-hydroxypiperidine-1-carboxylate is synthesized via esterification under basic conditions (e.g., NaOH) , whereas sulfonyl analogs require sulfonylation with aryl sulfonyl chlorides . Nitroso group introduction may demand nitrosating agents like NaNO₂ under acidic conditions.
  • Biological Activity :

    • Piperidine esters with aromatic substituents (e.g., benzyl, pyridyl) show enhanced blood-brain barrier (BBB) penetration, as seen in ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate .
    • The nitroso group may confer nitric oxide-mediated vasodilation or cytotoxicity, depending on concentration .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-nitrosopiperidine-4-carboxylate, and how should purity benchmarks be validated?

  • Methodology :
    • Step 1 : Start with piperidine-4-carboxylate derivatives (e.g., ethyl 4-oxo-piperidinecarboxylate, CAS 29976-53-2 ) as precursors. Nitrosation can be achieved using sodium nitrite in acidic media (e.g., HCl or acetic acid) under controlled temperatures (0–5°C) to minimize side reactions .
    • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC with a C18 column (UV detection at 254 nm) .
    • Validation : Compare melting points and spectroscopic data (¹H/¹³C NMR) with literature values for structural confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :
    • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
    • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid contact with strong oxidizers or reducing agents due to potential nitroso group reactivity .
    • Emergency : For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields during scale-up synthesis?

  • Methodology :
    • Contradiction Analysis :
  • Variable 1 : Examine temperature control—higher scales may require slower nitrosation rates to avoid exothermic side reactions. Use in-situ FTIR to monitor intermediate formation .
  • Variable 2 : Assess solvent choice—polar aprotic solvents (e.g., DMF) may improve solubility but increase impurity retention. Compare yields under THF vs. dichloromethane conditions .
    • Validation : Replicate small-scale optimized conditions in a controlled reactor (e.g., jacketed glass reactor with precise thermal regulation) .

Q. What mechanistic insights explain the instability of this compound under basic conditions?

  • Methodology :
    • Experimental Design :
  • Step 1 : Perform kinetic studies by varying pH (7–12) and monitoring decomposition via UV-Vis spectroscopy (λmax ~400 nm for nitroso intermediates) .
  • Step 2 : Isolate decomposition products (e.g., piperidine derivatives) using LC-MS and propose pathways (e.g., retro-nitroso cleavage or dimerization) .
    • Theoretical Framework : Use DFT calculations to model transition states and compare activation energies for proposed pathways .

Q. How can researchers optimize catalytic systems for selective nitrosation of piperidine derivatives?

  • Methodology :
    • Screening : Test transition-metal catalysts (e.g., Cu(II) or Fe(III)) in acidic media. Monitor selectivity via GC-MS and quantify byproduct formation (e.g., N-nitramine derivatives) .
    • Data Analysis : Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time .

Key Considerations for Experimental Design

  • Theoretical Alignment : Link mechanistic studies to nitroso compound reactivity theories (e.g., nitrosamine carcinogenicity models) to contextualize findings .
  • Ethical Compliance : Adhere to institutional guidelines for handling mutagenic nitroso compounds, including waste disposal protocols .

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